Lorcaserin hydrochloride hemihydrate

Description

Properties

IUPAC Name |

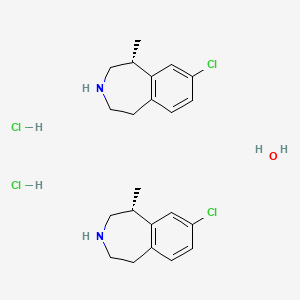

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZCAWKMTLRWPR-VSODYHHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856681-05-5 | |

| Record name | Lorcaserin hydrochloride hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lorcaserin Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcaserin (B1675133), a selective serotonin (B10506) 5-HT2c receptor agonist, is a pharmaceutical agent developed for the management of obesity. Its synthesis has been approached through various pathways, each with distinct advantages concerning starting materials, efficiency, and stereochemical control. This technical guide provides a detailed overview of the primary synthetic routes to (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, the active pharmaceutical ingredient, which is subsequently converted to its hydrochloride hemihydrate salt. This document outlines the key chemical transformations, intermediates, and experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Lorcaserin hydrochloride hemihydrate is the stable salt form of the active molecule, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1] The core of the molecule is a tetrahydro-1H-3-benzazepine ring system, which presents a key challenge in its synthesis. The stereochemistry at the C1 position is crucial for its pharmacological activity, necessitating either a chiral resolution of a racemic mixture or an enantioselective synthesis. This guide will explore three prominent synthetic pathways, detailing the strategic approaches to constructing the key intermediates and the final active pharmaceutical ingredient.

Synthesis Pathways and Intermediates

Several synthetic strategies for lorcaserin have been reported, primarily revolving around the formation of the tricyclic benzazepine core. The most common approaches utilize a Friedel-Crafts cyclization reaction. This guide will focus on three distinct pathways starting from different precursors:

-

Pathway A: Starting from 2-(4-chlorophenyl)ethanamine.

-

Pathway B: Starting from 2-(4-chlorophenyl)ethanol (B160499).

-

Pathway C: An enantioselective approach starting from 3-chlorostyrene (B1584043) oxide.

Pathway A: Synthesis from 2-(4-chlorophenyl)ethanamine

This pathway is a widely cited method that involves the initial protection of the starting amine, followed by alkylation, deprotection, and a key intramolecular Friedel-Crafts cyclization to form the racemic benzazepine core. The desired (R)-enantiomer is then obtained through chiral resolution.

Logical Flow of Pathway A

Caption: Synthesis of Lorcaserin starting from 2-(4-chlorophenyl)ethanamine.

Experimental Protocols and Data for Pathway A

A novel six-step synthesis starting from 2-(4-chlorophenyl)ethanamine has been reported with an overall yield of 23.1%.[2][3][4]

| Step | Reaction | Key Reagents | Yield | Purity | Enantiomeric Excess |

| 1 | N-protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | High | - | - |

| 2 | N-alkylation | Allyl bromide | High | - | - |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | - | - | - |

| 4 | Intramolecular Friedel-Crafts Cyclization | Aluminum chloride (AlCl3) | ~78% | - | - |

| 5 | Chiral Resolution | L-(+)-tartaric acid | - | >99.9% | >99.8% |

| 6 | Salification and Hydration | Hydrochloric acid, Water | - | - | - |

Detailed Experimental Protocol for Intramolecular Friedel-Crafts Cyclization:

The hydrochloride salt of N-allyl-2-(4-chlorophenyl)ethan-1-amine is subjected to intramolecular cyclization using 1.5 equivalents of aluminum chloride (AlCl3) as a catalyst at 130°C in 1,2-dichlorobenzene, yielding approximately 78% of racemic lorcaserin.[5]

Pathway B: Synthesis from 2-(4-chlorophenyl)ethanol

This pathway offers an alternative starting point, converting the alcohol to a leaving group before reaction with allylamine (B125299) and subsequent cyclization.

Logical Flow of Pathway B

Caption: Synthesis of Lorcaserin starting from 2-(4-chlorophenyl)ethanol.

Experimental Protocols and Data for Pathway B

A two-step process to synthesize racemic lorcaserin from 2-(4-chlorophenyl)ethanol has been developed.[6]

| Step | Reaction | Key Reagents | Conditions | Yield |

| 1 & 2 | Formation of Bromide/Tosylate and reaction with allylamine | PBr3 or TsCl, then Allylamine | Neat | High |

| 3 | Cyclization | Aluminum chloride (AlCl3) or Zinc chloride (ZnCl2) | Neat | Good |

| 4 | Resolution and Racemization | - | - | - |

Detailed Experimental Protocol for Cyclization:

N-(4-chlorophenethyl)allylammonium chloride is cyclized in neat conditions using aluminum chloride or zinc chloride to give racemic lorcaserin.[6] The wrong enantiomer from the resolution can be racemized and recycled to improve the overall yield of (R)-lorcaserin.[6]

Pathway C: Enantioselective Synthesis from 3-chlorostyrene oxide

This approach introduces chirality early in the synthesis, avoiding the need for a final resolution step and the associated loss of 50% of the material.

Logical Flow of Pathway C

Caption: Enantioselective synthesis of Lorcaserin from 3-chlorostyrene oxide.

Experimental Protocols and Data for Pathway C

An enantioselective synthesis of lorcaserin has been developed starting from 3-chlorostyrene oxide, employing a hydrolytic kinetic resolution to establish the stereocenter.[7][8]

| Step | Reaction | Key Feature | Enantiomeric Excess |

| 1 | Hydrolytic Kinetic Resolution | Establishes chirality early | >99% |

| 2-3 | Subsequent steps | Preserves enantiomeric excess | >99% |

This method offers an efficient route to the final product with high enantiopurity, avoiding a classical resolution step.[8]

Key Intermediates

The synthesis of lorcaserin involves several crucial intermediates. The structures and names of these are pivotal for understanding the synthetic transformations.

| Pathway | Key Intermediate | Structure |

| A | N-Boc-2-(4-chlorophenyl)ethanamine |

|

| A | N-allyl-2-(4-chlorophenyl)ethan-1-amine |

|

| A/B | Racemic Lorcaserin | |

| B | N-(4-chlorophenethyl)allylammonium chloride |

|

| C | (R)-3-chlorostyrene oxide |

|

(Note: Placeholder images are used in the table above. In a full whitepaper, these would be replaced with actual chemical structure diagrams.)

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The choice of a particular pathway in a drug development setting will depend on factors such as the cost and availability of starting materials, the overall yield, the scalability of the process, and the efficiency of the stereochemical control. The classical approach via Friedel-Crafts cyclization of a racemic intermediate followed by chiral resolution is a well-established method. However, enantioselective strategies, while potentially more complex in the initial steps, offer a more atom-economical and efficient route to the final enantiopure drug substance. This guide provides a foundational understanding of these synthetic approaches to aid in further research and process development.

References

- 1. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. Development and optimization of a new synthetic process for lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Lorcaserin Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lorcaserin (B1675133) hydrochloride hemihydrate. The information is compiled to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.

Chemical and Physical Identity

Lorcaserin hydrochloride hemihydrate is the salt form of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist. It is a white to off-white powder.[1][2] The hemihydrate form was selected for clinical trials and commercial formulation.

| Property | Value | Reference |

| Chemical Name | (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate | [3] |

| Molecular Formula | C11H15Cl2N·0.5H2O | [4] |

| Molecular Weight | 241.16 g/mol | [2][4] |

| Appearance | White to off-white powder | [1][2] |

| CAS Number | 856681-05-5 |

Solubility Profile

This compound exhibits high solubility in aqueous media. Its solubility in various organic solvents has also been characterized, which is a critical factor for developing analytical methods and understanding its behavior in different formulation systems.

| Solvent | Solubility | Reference |

| Water | > 400 mg/mL | [1][2] |

| 0.1 M HCl | Freely soluble | |

| 0.1 M NaOH | Freely soluble | |

| Methanol | Freely soluble | |

| Acetonitrile (B52724) | Freely soluble | |

| DMSO | Freely soluble | |

| Petroleum Ether | Insoluble | |

| Hexane | Insoluble |

Dissociation Constant (pKa)

The pKa is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Method | Reference |

| pKa | 9.53 | Not specified | [2] |

Thermal Properties and Polymorphism

The solid-state properties of an API, including its melting point and potential for polymorphism, are crucial for formulation development, stability, and bioavailability. Lorcaserin hydrochloride has been shown to exist in at least three crystalline forms. Forms I and II are anhydrous and hygroscopic, and both can convert to Form III, the stable hemihydrate, in the presence of moisture.

While a definitive melting point for the hemihydrate (Form III) is not consistently reported in publicly available literature, differential scanning calorimetry (DSC) is the standard technique for its determination.

Polymorphic Forms of Lorcaserin Hydrochloride:

| Crystalline Form | Description | Key Characteristics |

| Form I | Anhydrous | Hygroscopic, converts to Form III upon exposure to moisture. |

| Form II | Anhydrous | Hygroscopic, converts to Form III upon exposure to moisture. |

| Form III | Hemihydrate | The stable form used in pharmaceutical formulations. |

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying and differentiating crystalline forms. The XRPD pattern for Form III of this compound has been described in patent literature.

Characteristic Peaks for this compound (Form III): A detailed table of 2θ values and relative intensities would be presented here if the specific data were available in the search results.

Stability

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over its shelf life. FDA documents indicate that stability testing supports an expiry of 24 months for this compound under specified conditions. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photostability | Exposure to UV light (254 nm) and fluorescent light |

A validated stability-indicating HPLC method is crucial for separating and quantifying lorcaserin from its potential degradation products.

Signaling Pathway and Experimental Workflows

Mechanism of Action Signaling Pathway

Lorcaserin acts as a selective agonist at the serotonin 5-HT2C receptors, which are primarily located in the hypothalamus. This activation is thought to stimulate pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety, thereby reducing appetite and food intake.

Lorcaserin's mechanism of action signaling pathway.

Experimental Workflow for Physicochemical Characterization

The characterization of this compound involves a series of analytical techniques to determine its fundamental properties.

Workflow for physicochemical characterization.

Detailed Experimental Protocols

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in a given solvent.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent).

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of this compound.

-

Apparatus: Potentiometer with a calibrated pH electrode, autoburette, magnetic stirrer, titration vessel.

-

Procedure:

-

Prepare a standard solution of the titrant (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve a known amount of this compound in a known volume of purified water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Place the solution in the titration vessel with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pH at the half-equivalence point corresponds to the pKa of the compound.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior of this compound.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a specified temperature range (e.g., 25°C to 250°C).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

X-ray Powder Diffraction (XRPD)

-

Objective: To characterize the crystalline form of this compound.

-

Apparatus: X-ray Powder Diffractometer with a Cu Kα radiation source.

-

Procedure:

-

Gently pack the powder sample of this compound into a sample holder.

-

Ensure the surface of the powder is flat and level with the surface of the holder.

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a specific 2θ range (e.g., 2° to 40°) with a defined step size (e.g., 0.02°) and scan speed.

-

The resulting diffractogram, a plot of intensity versus 2θ, is the characteristic fingerprint of the crystalline form.

-

Stability-Indicating HPLC Method

-

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined from the UV spectrum of lorcaserin (e.g., around 225 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Controlled, e.g., 30°C.

-

-

Forced Degradation Sample Analysis:

-

Subject this compound to forced degradation conditions as described in the stability section.

-

Inject the stressed samples into the HPLC system.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Lorcaserin Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorcaserin (B1675133) hydrochloride, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is a selective serotonin (B10506) 5-HT2C receptor agonist.[1] It was developed for chronic weight management in obese or overweight adults. The commercially available form of the drug substance is a hemihydrate, which exhibits polymorphism, a critical factor in drug development and manufacturing due to its influence on the physicochemical properties of the active pharmaceutical ingredient (API), including stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of lorcaserin hydrochloride, their characterization, and the experimental methodologies employed.

Polymorphism of Lorcaserin Hydrochloride

Several crystalline forms of lorcaserin hydrochloride have been identified, including anhydrous and hydrated forms. The primary polymorphic forms are designated as Form I, Form II, Form III (the hemihydrate), and Form IV.[1]

Form III: The Hemihydrate

Form III is the hemihydrate of lorcaserin hydrochloride and is the most stable crystalline form, particularly under ambient conditions.[2] It is substantially non-hygroscopic, adsorbing less than 0.5% water by weight at 90% relative humidity (RH), and its X-ray Powder Diffraction (XRPD) pattern shows no change in crystalline form after dynamic vapor sorption analysis.[1]

Forms I and II: Anhydrous Polymorphs

Forms I and II are anhydrous, non-solvated crystalline forms of lorcaserin hydrochloride.[2][3] Both forms are hygroscopic and readily convert to the more stable Form III (hemihydrate) upon exposure to moisture.[1] A stable crystalline Form I has been described with characteristic XRPD peaks.[3]

Form IV: Anhydrous Polymorph

A crystalline Form IV of lorcaserin hydrochloride has also been identified and is described as a stable anhydrous polymorph at ambient temperature.[1]

Data Presentation: Crystallographic and Thermal Analysis Data

A summary of the available quantitative data for the different polymorphic forms of lorcaserin hydrochloride is presented below. Note that complete crystallographic data, such as unit cell parameters and space group, are not publicly available for all forms.

Table 1: X-ray Powder Diffraction (XRPD) Data for Lorcaserin Hydrochloride Polymorphs

| Polymorphic Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

| Stable Form I | 6.4, 10.1, 12.8, 17.4, 19.7, 20.4, 21.2, 23.6, 24.5, 25.2, 25.8, 29.4, 30.8, 32.5 | [3] |

| Form III (Hemihydrate) | Data not fully available in public documents. |

Further characterization data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not available in a comparative format in the public domain.

Experimental Protocols

The characterization of lorcaserin hydrochloride polymorphs involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the context of pharmaceutical polymorph screening.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of lorcaserin hydrochloride and to distinguish between different polymorphs based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the lorcaserin hydrochloride sample is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°. The scan rate and step size are optimized to obtain a high-resolution diffractogram.

-

Data Analysis: The resulting XRPD pattern, a plot of diffraction intensity versus the 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of the known polymorphic forms to identify the crystalline phase(s) present in the sample.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of lorcaserin hydrochloride polymorphs, such as melting point, enthalpy of fusion, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is selected to encompass all expected thermal events.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are identified by their peak temperatures and enthalpies.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a lorcaserin hydrochloride sample as a function of temperature, which is particularly useful for quantifying the water content in the hemihydrate form.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Thermal Program: The sample is heated at a constant rate, for instance, 10 °C/min, under a nitrogen atmosphere. The temperature is ramped to a point sufficient to ensure all volatile components are removed.

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed. The percentage of mass loss at different temperature ranges is calculated to determine the amount of water or other solvents present in the crystal structure.

Mandatory Visualizations

Signaling Pathway of Lorcaserin

Lorcaserin exerts its appetite-suppressing effects by selectively activating the 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[4] This activation triggers a signaling cascade that leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to promote satiety.[4]

Experimental Workflow for Polymorph Screening

The process of identifying and characterizing different polymorphic forms of a drug substance like lorcaserin hydrochloride involves a systematic workflow.

Logical Relationship between Lorcaserin Hydrochloride Polymorphs

The known polymorphic forms of lorcaserin hydrochloride have a clear relationship based on their hydration state and stability.

References

- 1. EP3273967A1 - A process for the preparation of lorcaserin hydrochloride - Google Patents [patents.google.com]

- 2. US9981912B2 - Cocrystal of lorcaserin, preparation methods, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 3. US9714225B2 - Processes for the preparation of lorcaserin - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

The Serotonergic Regulation of Appetite: An In-depth Analysis of Lorcaserin's Action on Hypothalamic POMC Neurons

For Immediate Release

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the anorectic effects of lorcaserin (B1675133), a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, with a specific focus on its interaction with pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of obesity, metabolic disorders, and neuropharmacology.

Core Mechanism of Action

Lorcaserin's primary mechanism of action in promoting satiety and reducing food intake is through its agonistic activity at the 5-HT2C receptors expressed on POMC neurons within the hypothalamus.[1][2][3] This interaction initiates a cascade of intracellular signaling events that ultimately lead to the release of alpha-melanocyte-stimulating hormone (α-MSH).[1] α-MSH, a cleavage product of the POMC prohormone, then acts on downstream melanocortin-4 receptors (MC4R) in other brain regions, such as the paraventricular nucleus, to suppress appetite.[1][2]

The activation of 5-HT2C receptors, which are Gq-protein-coupled receptors (GPCRs), on POMC neurons leads to the opening of transient receptor potential cation (TRPC) channels.[4][5][6] This influx of cations results in the depolarization of the neuronal membrane and an increase in the firing rate of POMC neurons, thereby stimulating the synthesis and release of α-MSH.[4]

However, the long-term efficacy of lorcaserin can be limited by receptor desensitization.[4][5] This process involves the internalization of the 5-HT2C receptor, a mechanism mediated by β-arrestin/β2-adaptin, which reduces the responsiveness of POMC neurons to prolonged lorcaserin exposure.[4][5][7]

Signaling Pathway of Lorcaserin on POMC Neurons

Caption: Signaling cascade of lorcaserin in hypothalamic POMC neurons.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of lorcaserin on the melanocortin system.

Table 1: Effects of Lorcaserin on POMC Peptide Levels in Human Cerebrospinal Fluid (CSF)

| Biomarker | Change with Lorcaserin (7 days) | Change with Lorcaserin (6 months) | P-value |

| POMC Prohormone | Significant Decrease | Remained Lower | P = .01 |

| β-endorphin | Significant Increase | Remained Higher | P = .016 |

| β-endorphin/POMC Ratio | 30% Increase | 25% Increase | P < .001 (7 days), P = .0005 (6 months) |

Data sourced from a clinical study involving individuals with obesity treated with lorcaserin.[8][9]

Table 2: Electrophysiological and Cellular Effects of Lorcaserin on Murine POMC Neurons

| Parameter | Condition | Observation |

| Firing Frequency | Acute Lorcaserin (100 μM) | Increased firing rate |

| c-Fos Immunoreactivity | Lorcaserin (9 mg/kg) on Day 1 | Increased number of c-Fos positive POMC neurons |

| c-Fos Immunoreactivity | Lorcaserin (9 mg/kg) on Day 20 | Reduced c-Fos response compared to Day 1 |

Data synthesized from preclinical studies in mice.[4]

Experimental Protocols

1. Whole-Cell Electrophysiology

-

Objective: To measure the direct effects of lorcaserin on the electrical activity of POMC neurons.

-

Methodology:

-

Animal Model: POMC-CreER/Rosa26-LSL-tdTOMATO mice are used to specifically identify POMC neurons through tdTOMATO fluorescence following tamoxifen (B1202) induction.[4]

-

Brain Slice Preparation: Mice are anesthetized and perfused, after which the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the arcuate nucleus are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from identified tdTOMATO-positive POMC neurons.

-

Drug Application: Lorcaserin is applied to the bath or via a puff pipette at a specified concentration (e.g., 100 μM) to observe changes in resting membrane potential and action potential firing frequency.[4][10]

-

2. In Vivo Fiber Photometry

-

Objective: To measure the real-time activity of a population of POMC neurons in awake, behaving animals in response to lorcaserin administration.

-

Methodology:

-

Animal Model: POMC-Cre mice are used.

-

Virus Injection: A Cre-dependent adeno-associated virus (AAV) expressing a genetically encoded calcium indicator (e.g., GCaMP6m) is stereotactically injected into the arcuate nucleus.

-

Optrode Implantation: An optical fiber is implanted above the injection site to allow for both the delivery of excitation light and the collection of fluorescence signals.

-

Data Acquisition: Following a recovery period, changes in GCaMP6m fluorescence, which correlate with neuronal activity, are recorded before and after intraperitoneal injection of lorcaserin (e.g., 9 mg/kg) or vehicle.[4]

-

3. Immunohistochemistry for c-Fos

-

Objective: To identify neurons that are activated by lorcaserin treatment. c-Fos is an immediate early gene often used as a marker for neuronal activation.

-

Methodology:

-

Animal Treatment: Mice are administered lorcaserin (e.g., 9 mg/kg, i.p.) or vehicle.

-

Tissue Preparation: After a set time (e.g., 1 hour), mice are perfused, and the brains are collected and sectioned.

-

Staining: Brain slices are incubated with primary antibodies against c-Fos and a marker for POMC neurons (e.g., GFP in a POMC-EGFP mouse line).

-

Imaging and Analysis: Slices are then incubated with fluorescently labeled secondary antibodies. Confocal microscopy is used to visualize and quantify the number of double-labeled (POMC and c-Fos positive) neurons.[4]

-

Experimental Workflow

Caption: Workflow for studying lorcaserin's effects on POMC neurons.

Conclusion

Lorcaserin exerts its anorectic effects through the selective activation of 5-HT2C receptors on hypothalamic POMC neurons. This activation, mediated by Gq-protein signaling and TRPC channel opening, increases the electrical activity of these neurons, leading to the release of α-MSH and subsequent appetite suppression. While receptor desensitization can temper its long-term efficacy, the elucidation of this pathway provides a clear framework for understanding the central regulation of energy balance and offers valuable insights for the development of future anti-obesity therapeutics. The presented data and methodologies offer a robust foundation for further research in this critical area of metabolic science.

References

- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barbadin Potentiates Long-Term Effects of Lorcaserin on POMC Neurons and Weight Loss | Journal of Neuroscience [jneurosci.org]

- 5. "Barbadin Potentiates Long-Term Effects of Lorcaserin on POMC Neurons a" by Yang He, Hailan Liu et al. [digitalcommons.library.tmc.edu]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. Defining Predictors of Weight Loss Response to Lorcaserin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Lorcaserin Hydrochloride Hemihydrate: A Deep Dive into 5-HT2C Receptor Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of lorcaserin (B1675133) hydrochloride hemihydrate, with a specific focus on its binding affinity and selectivity for the serotonin (B10506) 2C (5-HT2C) receptor. The following sections detail quantitative binding data, in-depth experimental methodologies, and visual representations of key signaling pathways and experimental workflows to support research and development in neuropharmacology and metabolic disease.

Core Pharmacological Profile: Binding Affinity and Selectivity

Lorcaserin is a selective 5-HT2C receptor agonist.[1] Its therapeutic effect, primarily appetite suppression, is mediated by its high affinity for this specific receptor subtype.[2][3] The following tables summarize the quantitative data regarding lorcaserin's binding affinity (Ki) and functional potency (EC50) at human serotonin receptors.

Table 1: Lorcaserin Binding Affinity (Ki) at Human 5-HT Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT2C | 15 ± 1 | [2][4] |

| 5-HT2A | 266 | [5] |

| 5-HT2B | 1560 | [5] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Lorcaserin Functional Potency (EC50) and Selectivity

| Receptor Subtype | Functional Potency (EC50, nM) | Fold Selectivity vs. 5-HT2C | Reference |

| 5-HT2C | 27 | - | [5] |

| 5-HT2A | - | ~15-18x | [2][5] |

| 5-HT2B | - | ~100-104x | [2][5] |

Note: Fold selectivity is calculated based on the ratio of EC50 or Ki values. Higher fold selectivity indicates a greater preference for the target receptor.

Key Experimental Protocols

The characterization of lorcaserin's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of lorcaserin for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the recombinant human 5-HT2 receptor subtypes.[5][6]

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, a specific radiolabeled antagonist (e.g., [³H]mesulergine for 5-HT2C), and varying concentrations of unlabeled lorcaserin.[5][6]

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[6]

-

Separation: Bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.[6]

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[5]

-

Data Analysis: The concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5][6]

Inositol (B14025) Phosphate (IP) Accumulation Assay

This functional assay measures the agonist activity of a compound at Gq-coupled receptors, such as the 5-HT2C receptor, by quantifying the accumulation of a downstream second messenger, inositol phosphate.

Objective: To determine the functional potency (EC50) of lorcaserin at the human 5-HT2C receptor.

Methodology:

-

Cell Culture: Cells (e.g., CHO-K1) stably expressing the human 5-HT2C receptor are cultured in 96-well plates.[5][6]

-

Cell Stimulation: The cells are incubated with varying concentrations of lorcaserin in the presence of lithium chloride (LiCl), which prevents the degradation of inositol phosphates.[6]

-

Lysis and IP Isolation: The stimulation is terminated, and the cells are lysed. Total inositol phosphates are then isolated using anion-exchange chromatography.[7]

-

Quantification: The amount of accumulated inositol phosphates is quantified, often using a radiolabeling approach with [³H]myo-inositol.[7]

-

Data Analysis: The concentration of lorcaserin that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of the 5-HT2C receptor and the general workflow for characterizing a 5-HT2C receptor agonist.

References

- 1. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Preclinical Pharmacology and Toxicology Profile of Lorcaserin Hydrochloride Hemihydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of lorcaserin (B1675133) hydrochloride hemihydrate, a selective serotonin (B10506) 5-HT2C receptor agonist. The information presented is intended to support research, scientific understanding, and drug development efforts related to this compound.

Pharmacology

Mechanism of Action

Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor.[1] Its primary pharmacological effect is to decrease food consumption and promote satiety.[2] This is achieved by selectively activating 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[1][2] Activation of these neurons is believed to be the key mechanism behind the anorectic effects of lorcaserin.[1]

Receptor Binding Affinity and Selectivity

Lorcaserin exhibits a high affinity for the human 5-HT2C receptor.[3] A key feature of its pharmacological profile is its selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes.[3] This selectivity is a critical safety feature, as activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[4]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Selectivity (fold vs 5-HT2C) |

| Human 5-HT2C | 15 | - |

| Human 5-HT2A | 112 | ~15-18x |

| Human 5-HT2B | - | ~100-104x |

| Rat 5-HT2C | 29 | - |

Data compiled from multiple preclinical studies.[3][5]

In Vivo Efficacy in Animal Models of Obesity

Preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the efficacy of lorcaserin in reducing food intake and body weight.[4] Chronic administration of lorcaserin to rats on a high-fat diet resulted in a dose-dependent reduction in body weight gain, which was primarily attributed to a decrease in fat mass rather than lean body mass.[6]

| Animal Model | Dosing Regimen | Duration | Key Efficacy Findings | Reference |

| Diet-Induced Obese (DIO) Sprague-Dawley Rats | 1-2 mg/kg SC, twice daily | 28 days | Significantly reduced percentage body weight gain; selective reduction in body fat mass. | [4] |

| DIO Sprague-Dawley Rats | 4.5-18 mg/kg, twice daily | 28 days | Reduced food intake and body mass. | [7] |

| Levin Rats on High-Fat Diet | 9-36 mg/kg, twice daily | 28 days | Reduced food intake and body mass. | [7] |

Safety Pharmacology

Cardiovascular Safety

Preclinical and clinical data suggest that lorcaserin does not pose a significant risk of cardiac valvulopathy, a concern with previous non-selective serotonergic weight-loss drugs.[8] In a 28-day study in diet-induced obese rats, echocardiography revealed no evidence of aortic or mitral valve regurgitation following lorcaserin treatment.[4] A large-scale clinical trial (CAMELLIA-TIMI 61) in overweight or obese patients also demonstrated that lorcaserin did not increase the rate of major cardiovascular events compared to placebo.[6]

Central Nervous System (CNS) Safety

As a CNS-active drug, lorcaserin has the potential for psychological disturbances at high doses due to off-target activation of 5-HT2A receptors.[9] However, at therapeutic doses, its selectivity for the 5-HT2C receptor minimizes this risk.[10] Preclinical behavioral observations in rats indicated that lorcaserin did not induce behaviors characteristic of 5-HT2A agonist activity.[3]

Toxicology and Carcinogenicity

Genotoxicity

Lorcaserin was found to be non-genotoxic and non-mutagenic in a standard battery of genotoxicity tests.[9]

Carcinogenicity

Two-year carcinogenicity bioassays in rats identified lorcaserin as a non-genotoxic carcinogen, inducing multiple tumor types.[9] The primary tumors of concern were mammary adenocarcinomas and fibroadenomas in female rats, and brain astrocytomas in male rats.[11]

Summary of Carcinogenicity Findings in Rats

| Tumor Type | Sex | Dose Groups with Significant Increase | Safety Margin (vs. Human Clinical Exposure) |

| Mammary Adenocarcinoma | Female | High dose (100 mg/kg) | 82x |

| Mammary Fibroadenoma | Female | All doses | - |

| Brain Astrocytoma | Male | Mid and high doses (30 and 100 mg/kg) | 70x |

| Hepatocellular Adenoma and Carcinoma (combined) | Male | - | 5-55x |

| Skin Subcutis Fibroma | Male | - | 5-55x |

| Skin Squamous Carcinoma | Male | - | 5-55x |

| Schwannoma | Male | - | 5-55x |

| Thyroid Follicular Cell Adenoma | Male | - | 5-55x |

Data from FDA review documents.[9][12]

A re-adjudication of the mammary tumor data clarified that while fibroadenomas were increased at all doses, adenocarcinomas were only significantly elevated at the high dose, providing a safety margin.[9] The risk of brain astrocytomas was also deemed to have a sufficient safety margin based on cerebrospinal fluid levels of lorcaserin in humans.[11]

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

Objective: To determine the binding affinity of lorcaserin for the 5-HT2C receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the 5-HT2C receptor (e.g., [3H]-mesulergine), and varying concentrations of lorcaserin.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.[8][9]

Diet-Induced Obesity (DIO) Model in Rats

Objective: To evaluate the in vivo efficacy of lorcaserin on body weight and food intake in an animal model of obesity.

Methodology:

-

Induction of Obesity: Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity.[13]

-

Treatment: Obese rats are then treated with lorcaserin or vehicle control, typically via oral gavage or subcutaneous injection, once or twice daily for a specified duration (e.g., 28 days).[4]

-

Measurements: Body weight and food intake are measured daily. Body composition (fat mass and lean mass) can be assessed at the beginning and end of the study using techniques like quantitative magnetic resonance (QMR).[4]

-

Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the lorcaserin-treated and vehicle-treated groups.[4]

Two-Year Rat Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of lorcaserin with chronic administration.

Methodology:

-

Animal Model: Typically, Sprague-Dawley rats are used.[9]

-

Dose Selection: At least three dose levels of lorcaserin and a concurrent control group are included. The high dose is typically the maximum tolerated dose (MTD), determined in shorter-term toxicity studies.

-

Administration: Lorcaserin is administered daily, usually mixed in the feed or by gavage, for a period of two years.[6]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive list of tissues is collected, preserved, and examined microscopically by a veterinary pathologist to identify any neoplastic or non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the lorcaserin-treated groups is compared to the control group using statistical methods.[6]

Visualizations

Caption: Lorcaserin's activation of the 5-HT2C receptor signaling cascade.

Caption: Workflow for a typical 2-year rat carcinogenicity study.

References

- 1. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 5. Verification of a false positive in a two-year rat carcinogenicity study using dual control groups [jstage.jst.go.jp]

- 6. jcdr.net [jcdr.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A New Apparatus to Analyze Meal-Related Ingestive Behaviors in Rats Fed a Complex Multi-Food Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. toxicology.org [toxicology.org]

in vitro and in vivo pharmacological characterization of lorcaserin

This technical guide provides an in-depth overview of the , a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Developed for chronic weight management, its mechanism of action, receptor binding affinity, functional activity, and preclinical and clinical effects are detailed herein for researchers, scientists, and drug development professionals.

Introduction

Obesity is a significant global health issue associated with numerous comorbidities, including type 2 diabetes, hypertension, and cardiovascular disease.[1] The central nervous system, particularly the serotonergic system, plays a crucial role in regulating appetite and energy balance.[1][2] Serotonin (5-HT) is known to influence satiety, making its receptors key targets for anti-obesity therapeutics.[1][2] Lorcaserin (B1675133), (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, was designed as a selective agonist for the 5-HT2C receptor subtype.[3][4] This selectivity is critical, as previous non-selective serotonergic agents, such as fenfluramine, were withdrawn due to associations with cardiac valvulopathy and pulmonary hypertension, which were linked to agonism at the 5-HT2B receptor. Lorcaserin's development aimed to provide the anorectic effects of 5-HT2C receptor activation while minimizing the risks associated with 5-HT2A (hallucinogenic effects) and 5-HT2B (cardiovascular effects) receptor stimulation.[5]

On June 27, 2012, the U.S. Food and Drug Administration (FDA) approved lorcaserin (brand name Belviq) as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management in obese or overweight adults with at least one weight-related comorbidity.[6] However, in February 2020, the FDA requested the voluntary withdrawal of lorcaserin from the market due to findings from a post-marketing clinical trial that suggested an increased risk of cancer.[6][7]

Mechanism of Action

Lorcaserin reduces appetite and promotes satiety by selectively activating 5-HT2C receptors in the central nervous system.[7] These receptors are densely located in the hypothalamus, a key brain region for regulating hunger and energy homeostasis.[8] Specifically, lorcaserin stimulates 5-HT2C receptors on the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[4][6] This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus to suppress appetite and decrease food intake.[6]

In Vitro Pharmacological Characterization

The in vitro profile of lorcaserin was established through a series of receptor binding and functional assays to determine its affinity, potency, and selectivity for the human 5-HT2C receptor.

Receptor Binding Affinity

Radioligand binding assays were conducted using cell membranes expressing recombinant human serotonin receptors to determine the binding affinity (Ki) of lorcaserin. The results demonstrate that lorcaserin binds with high affinity to the human 5-HT2C receptor and exhibits significant selectivity over the 5-HT2A and 5-HT2B subtypes.[2][3] Lorcaserin's affinity for the 5-HT2C receptor is approximately 15 to 18 times greater than for the 5-HT2A receptor and about 100 times greater than for the 5-HT2B receptor.[3]

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki, 5-HT2X / Ki, 5-HT2C) | Reference(s) |

| Human 5-HT2C | 15 ± 1 | - | [3] |

| Human 5-HT2A | 112 | ~7.5x | [9] |

| Human 5-HT2B | - | ~11.6x | [2] |

| Rat 5-HT2C | 29 ± 7 | - | [3] |

| Human 5-HT1A | 700 | ~47x | [9] |

Table 1: Lorcaserin Receptor Binding Affinities (Ki). Data compiled from various in vitro binding studies.

Functional Activity Assays

The functional activity of lorcaserin was primarily assessed using inositol (B14025) phosphate (B84403) (IP) accumulation assays in cell lines (e.g., HEK-293) expressing human 5-HT2 receptors.[2] These assays measure the agonist-induced production of a second messenger, confirming that receptor binding translates into a cellular response. Lorcaserin was identified as a full agonist at the human 5-HT2C receptor.[3] The functional selectivity in these assays was even more pronounced than in binding assays.[2][3]

| Receptor Subtype | Potency (EC50, nM) | pEC50 | Selectivity Ratio (EC50, 5-HT2X / EC50, 5-HT2C) | Reference(s) |

| Human 5-HT2C | 9 ± 0.5 | 8.1 | - | [2][10] |

| Human 5-HT2A | 168 ± 11 | 6.8 | 18-fold | [2][10] |

| Human 5-HT2B | 943 ± 90 | 6.1 | 104-fold | [2][10] |

Table 2: Lorcaserin Functional Potency (EC50) in Inositol Phosphate Accumulation Assays. Data compiled from functional studies.

Further studies confirmed that lorcaserin is highly selective for the 5-HT2C receptor over a wide panel of other G protein-coupled receptors, ion channels, and monoamine transporters, indicating a low potential for off-target pharmacological effects.[3][11]

Experimental Protocols

Protocol 1: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes from cell lines stably expressing recombinant human 5-HT2C, 5-HT2A, or 5-HT2B receptors are prepared via homogenization and centrifugation.

-

Assay Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and varying concentrations of lorcaserin.

-

Equilibrium: The reaction is allowed to reach equilibrium at a controlled temperature.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the target receptor (e.g., 5-HT2C) are cultured in appropriate media.

-

Radiolabeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Drug Stimulation: Cells are washed and then incubated with varying concentrations of lorcaserin in the presence of LiCl (to prevent IP degradation).

-

Assay Termination and Lysis: The reaction is stopped, and cells are lysed to release intracellular contents.

-

IP Isolation: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography.

-

Quantification: The amount of [3H]IPs is quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and the EC50 (the concentration of lorcaserin that produces 50% of the maximal response) is calculated to determine potency.

In Vivo Pharmacological Characterization

In vivo studies in animal models were essential to confirm that lorcaserin's in vitro activity translates into the desired physiological effects on appetite and body weight, and to assess its safety profile.

Preclinical Efficacy in Animal Models

Studies in rats demonstrated that acute administration of lorcaserin significantly reduced food intake.[3] This effect was reversed by pretreatment with a selective 5-HT2C receptor antagonist (SB242,084) but not by a 5-HT2A antagonist, confirming that the anorectic effect is mediated by the 5-HT2C receptor.[3] Chronic daily administration of lorcaserin to rats on a high-fat diet resulted in dose-dependent reductions in food intake and body weight gain over a 4-week period.[3][11]

| Animal Model | Administration | Key Findings | Reference(s) |

| Sprague-Dawley Rats | Acute Oral (PO) | Dose-dependent reduction in food intake. ED50 at 6 hours = 18 mg/kg. | [10] |

| Sprague-Dawley Rats | Chronic (28 days) | 8.5% decrease in weight gain at 36 mg/kg b.i.d. | [10] |

| Diet-Induced Obese Rats | Chronic (28 days) | Dose-related reduction in body weight gain (5.4% gain at 2 mg/kg b.i.d. vs 10.6% in vehicle). | [12] |

| Rats (Lickometer Study) | Acute (1.0-3.0 mg/kg) | Reduced total licks for a glucose solution by decreasing the number of feeding bouts, consistent with promoting satiety. | [13] |

Table 3: Summary of Key Preclinical Efficacy Studies of Lorcaserin.

Selectivity and Safety in Animal Models

Behavioral studies in rats showed that lorcaserin did not induce behaviors indicative of 5-HT2A receptor activation (e.g., head-twitch response) at doses that were effective for reducing food intake, unlike non-selective agonists.[3][11] Furthermore, in a 28-day study in diet-induced obese rats, lorcaserin treatment was not associated with cardiac valvulopathy, as assessed by echocardiography, a key safety concern related to 5-HT2B activation.[12]

Experimental Protocols

Protocol 3: Rat Feeding Behavior Study

-

Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the testing environment and diet (e.g., standard chow or high-fat diet).

-

Dosing: Rats are administered lorcaserin or vehicle via oral gavage (PO) or subcutaneous (SC) injection at specified doses.

-

Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing. Spillage is accounted for.

-

Body Weight Measurement: Body weight is recorded daily for chronic studies.

-

Antagonist Studies (for mechanism confirmation): In separate experiments, a selective antagonist (e.g., for 5-HT2C or 5-HT2A) is administered prior to lorcaserin to determine if the anorectic effect is blocked.

-

Data Analysis: Food intake and body weight changes are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Protocol 4: In Vivo Cardiac Safety (Echocardiography)

-

Animal Model: Diet-induced obese rats are treated daily with lorcaserin or vehicle for an extended period (e.g., 28 days).

-

Anesthesia: Rats are lightly anesthetized to immobilize them for the procedure.

-

Echocardiogram: A high-frequency ultrasound transducer is used to perform a transthoracic echocardiogram.

-

Image Acquisition: Two-dimensional images and Doppler flow assessments of the mitral and aortic valves are acquired.

-

Analysis: The images are analyzed for any evidence of valve regurgitation (retrograde blood flow) or morphological changes that would be indicative of valvulopathy.

-

Comparison: The incidence and severity of any findings are compared between the lorcaserin-treated and vehicle control groups.[12]

Clinical Pharmacology

The translation of preclinical findings to humans was evaluated in a series of phase III clinical trials.

Pharmacokinetics

Following oral administration, lorcaserin is rapidly absorbed. It is metabolized by multiple enzymatic pathways, reducing the likelihood of drug-drug interactions via a single CYP pathway. The major circulating metabolite is lorcaserin sulfamate (B1201201), which does not appear to have pharmacological activity at serotonin receptors. Another major metabolite, N-carbamoyl glucuronide, is primarily excreted in the urine.[14]

| Parameter | Value | Reference(s) |

| Absorption | Rapidly absorbed from GI tract | |

| Metabolism | Extensively metabolized by multiple pathways | |

| Major Metabolites | Lorcaserin sulfamate (circulating), N-carbamoyl glucuronide (excreted) | [14] |

| CYP Interactions | Low probability of major CYP interactions; weak inhibitor of CYP 2D6 | [4] |

| Recommended Dose | 10 mg orally twice daily |

Table 4: Summary of Lorcaserin Pharmacokinetic Properties in Humans.

Clinical Efficacy

Three pivotal, large-scale, randomized, placebo-controlled trials established the clinical efficacy and safety of lorcaserin for weight management: BLOOM (Behavioral modification and Lorcaserin for Overweight and Obesity Management), BLOSSOM, and BLOOM-DM (for patients with type 2 diabetes).[1][6]

In these trials, lorcaserin (10 mg twice daily) consistently led to statistically significant weight loss compared to placebo when used as an adjunct to diet and exercise counseling.[6] A significantly greater proportion of patients treated with lorcaserin achieved at least 5% weight loss from baseline after one year.[15][16] In the BLOOM-DM study, lorcaserin also produced significant improvements in glycemic control, including reductions in HbA1c and fasting glucose.[15][16]

| Clinical Trial | Patient Population | Key Efficacy Endpoints (1 Year) | Reference(s) |

| BLOOM | Obese/Overweight Adults | Weight Loss: 5.8% (lorcaserin) vs. 2.2% (placebo). ≥5% Weight Loss: 47.5% (lorcaserin) vs. 20.3% (placebo). | [17] |

| BLOOM-DM | Obese/Overweight Adults with T2DM | Weight Loss: 4.5% (lorcaserin) vs. 1.5% (placebo). ≥5% Weight Loss: 37.5% (lorcaserin) vs. 16.1% (placebo). HbA1c Change: -0.9% (lorcaserin) vs. -0.4% (placebo). | [15][16] |

| BLOSSOM | Obese/Overweight Adults | Weight Loss: 4.8% (lorcaserin) vs. 2.3% (placebo). ≥5% Weight Loss: 40.2% (lorcaserin) vs. 17.4% (placebo). | [6] |

Table 5: Summary of Efficacy Results from Phase 3 Clinical Trials of Lorcaserin (10 mg BID vs. Placebo).

Conclusion

The pharmacological characterization of lorcaserin demonstrates that it is a potent and selective 5-HT2C receptor agonist. In vitro studies confirmed its high affinity and functional agonist activity at the 5-HT2C receptor, with significant selectivity over the 5-HT2A and 5-HT2B subtypes, which was a key design objective to improve the safety profile over previous serotonergic weight-loss agents.[2][3] In vivo preclinical studies validated its mechanism of action, showing that lorcaserin reduces food intake and body weight via 5-HT2C receptor activation without the safety liabilities associated with 5-HT2B agonism.[3][12] This preclinical profile translated successfully to human clinical trials, where lorcaserin proved to be an effective adjunct to diet and exercise for chronic weight management, providing modest but clinically meaningful weight loss and improvements in cardiometabolic parameters.[18]

References

- 1. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]

- 8. Lorcaserin - Wikipedia [en.wikipedia.org]

- 9. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fiercebiotech.com [fiercebiotech.com]

- 17. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lorcaserin Hcl for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Structure-Activity Relationship of Lorcaserin: A Selective 5-HT2C Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lorcaserin (B1675133), formerly marketed as Belviq®, is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist developed for chronic weight management.[1] Its discovery by Arena Pharmaceuticals marked a significant advancement in the pursuit of safer and more targeted anti-obesity medications.[2][3] This technical guide provides a comprehensive overview of the discovery of lorcaserin, its detailed structure-activity relationship (SAR), and the experimental methodologies pivotal to its development.

Discovery and Development

The development of lorcaserin was rooted in the understanding that the serotonin system, particularly the 5-HT2C receptor, plays a crucial role in regulating appetite and satiety.[4] Earlier non-selective serotonergic agents, such as fenfluramine (B1217885) and dexfenfluramine, were effective for weight loss but were withdrawn from the market due to their association with cardiovascular side effects, primarily attributed to their activity at the 5-HT2B receptor.[5] The primary goal in the discovery of lorcaserin was to design a potent and selective 5-HT2C receptor agonist with minimal activity at the 5-HT2A and 5-HT2B receptors to avoid these adverse effects.[5][6]

Arena Pharmaceuticals undertook a focused research program to develop a novel chemical entity with the desired selectivity profile.[2] This led to the synthesis and evaluation of a series of 3-benzazepine derivatives, from which lorcaserin, chemically known as (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, emerged as a promising candidate.[7][8] Lorcaserin was approved by the U.S. Food and Drug Administration (FDA) in 2012 as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management in adults with a body mass index (BMI) of 30 or greater (obese), or 27 or greater (overweight) with at least one weight-related comorbid condition.[1] However, it was later withdrawn from the market in 2020 after a post-marketing study suggested an increased risk of cancer.[1][9]

Mechanism of Action and Signaling Pathway

Lorcaserin exerts its anorectic effect by selectively activating 5-HT2C receptors in the hypothalamus, a key region of the brain that controls appetite.[1][5][10] Specifically, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[5] This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus to produce the sensation of satiety and reduce food intake.[5][10]

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: Lorcaserin's mechanism of action via the 5-HT2C receptor signaling pathway.

Structure-Activity Relationship (SAR)

The development of lorcaserin involved systematic modifications of the 3-benzazepine scaffold to optimize potency at the 5-HT2C receptor while minimizing affinity for the 5-HT2A and 5-HT2B subtypes. The key findings from the SAR studies are summarized below.[7][8]

Table 1: In Vitro Potency and Selectivity of Lorcaserin and Related Compounds

| Compound | R1 | R2 | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C/2A Selectivity | 5-HT2C/2B Selectivity |

| Lorcaserin (7d) | Cl | (R)-CH3 | 8 | 158 | 832 | ~20-fold | ~104-fold |

| Racemic Lorcaserin | Cl | CH3 | 13 | 148 | 1230 | ~11-fold | ~95-fold |

| (S)-enantiomer | Cl | (S)-CH3 | 110 | 1100 | >10000 | ~10-fold | >91-fold |

| Des-chloro analog | H | (R)-CH3 | 25 | 200 | 1500 | ~8-fold | ~60-fold |

| Bromo analog | Br | (R)-CH3 | 7 | 120 | 750 | ~17-fold | ~107-fold |

Data compiled from Smith et al., J. Med. Chem. 2008, 51, 305–313.[7][8]

The SAR studies revealed several critical structural features:

-

Stereochemistry at the 1-position: The (R)-enantiomer (lorcaserin) is significantly more potent at the 5-HT2C receptor than the (S)-enantiomer.

-

Substitution at the 8-position: A halogen at the 8-position, particularly chlorine or bromine, enhances potency and selectivity for the 5-HT2C receptor. The des-chloro analog showed reduced potency.

-

N-substitution: The secondary amine is crucial for activity. N-alkylation with small groups is tolerated, but larger substituents are detrimental.

Experimental Protocols

The characterization of lorcaserin's pharmacological profile relied on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki) of lorcaserin for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Protocol:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the respective human serotonin receptor subtypes are prepared.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, and [3H]LSD for 5-HT2B.

-

Incubation: Membranes, radioligand, and varying concentrations of lorcaserin are incubated in a 96-well plate for 60 minutes at 37°C.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Washing: Filters are washed three times with ice-cold assay buffer.

-

Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

In Vitro Functional Assays (Calcium Mobilization)

These assays measure the functional potency (EC50) of lorcaserin by quantifying the increase in intracellular calcium following receptor activation.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are seeded in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for 1 hour at 37°C.

-

Washing: Cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Compound Addition: Varying concentrations of lorcaserin are added to the wells.

-

Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Models of Food Intake

The effect of lorcaserin on food intake was evaluated in animal models to assess its in vivo efficacy.

Protocol:

-

Animals: Male Sprague-Dawley rats are individually housed and acclimatized.

-

Diet: Rats are maintained on a standard chow or a high-fat diet.

-

Drug Administration: Lorcaserin or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.

-

Data Analysis: The effect of lorcaserin on cumulative food intake is compared to the vehicle-treated control group.

Clinical Efficacy and Safety

The efficacy and safety of lorcaserin for weight management were established in several large-scale Phase 3 clinical trials, including the BLOOM, BLOSSOM, and BLOOM-DM studies.[11][12][13]

Table 2: Summary of Key Phase 3 Clinical Trial Results for Lorcaserin (10 mg twice daily)

| Trial | Patient Population | Duration (weeks) | Mean Weight Loss (Lorcaserin) | Mean Weight Loss (Placebo) | % Patients with ≥5% Weight Loss (Lorcaserin) | % Patients with ≥5% Weight Loss (Placebo) |

| BLOOM | Obese or overweight adults | 52 | 5.8% | 2.2% | 47.5% | 20.3% |